6,6'-[(4-chlorophenyl)methanediyl]bis(2-ethyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one)
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Overview
Description
- This compound belongs to the class of thiadiazolo-pyrimidinones , which are heterocyclic molecules containing both thiadiazole and pyrimidine rings.
- Its chemical structure consists of two 2-ethyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one moieties linked by a 4-chlorophenylmethane bridge.
- The compound exhibits interesting biological properties, making it a subject of scientific investigation.
Preparation Methods
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, oxidation might involve strong oxidants like potassium permanganate (KMnO₄), while reduction could use reducing agents like sodium borohydride (NaBH₄).
Major Products: These reactions can lead to diverse products, such as derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology: Investigations focus on its interactions with biological macromolecules (e.g., proteins, DNA) and its impact on cellular processes.
Medicine: The compound’s pharmacological properties are studied for potential drug development.
Industry: It may find applications in materials science, catalysis, or as a precursor for other compounds.
Mechanism of Action
- The compound likely interacts with specific molecular targets or pathways within cells.
- Further research is needed to elucidate its precise mechanism, including binding sites and downstream effects.
Comparison with Similar Compounds
Uniqueness: Its specific combination of thiadiazole and pyrimidine rings sets it apart.
Similar Compounds: While I don’t have a direct list, related compounds include other thiadiazolo-pyrimidinones and indole derivatives .
Properties
Molecular Formula |
C21H17ClN6O4S2 |
---|---|
Molecular Weight |
517.0 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)-(2-ethyl-7-hydroxy-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)methyl]-2-ethyl-7-hydroxy-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C21H17ClN6O4S2/c1-3-11-25-27-18(31)14(16(29)23-20(27)33-11)13(9-5-7-10(22)8-6-9)15-17(30)24-21-28(19(15)32)26-12(4-2)34-21/h5-8,13,29-30H,3-4H2,1-2H3 |
InChI Key |
ZYKXKTNLXASEHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=O)C(=C(N=C2S1)O)C(C3=CC=C(C=C3)Cl)C4=C(N=C5N(C4=O)N=C(S5)CC)O |
Origin of Product |
United States |
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